Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-

Description

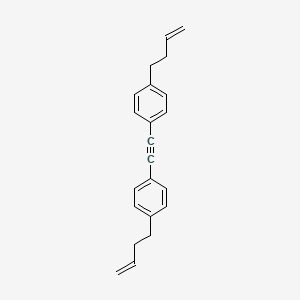

Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)- is a bifunctional aromatic compound characterized by two benzene rings connected via a 1,2-ethynediyl (acetylene) bridge. Each benzene ring is substituted at the para position with a 3-buten-1-yl group.

Properties

IUPAC Name |

1-but-3-enyl-4-[2-(4-but-3-enylphenyl)ethynyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22/c1-3-5-7-19-9-13-21(14-10-19)17-18-22-15-11-20(12-16-22)8-6-4-2/h3-4,9-16H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTOVEIVWNKSJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431513 | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202652-64-0 | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis[4-(3-butenyl)phenyl]acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] typically involves the following steps:

Formation of Ethynediyl Linkage: The ethynediyl group is introduced between two benzene rings through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.

Substitution with Butenyl Groups: The butenyl groups are introduced via a Friedel-Crafts alkylation reaction, where the benzene rings are alkylated with butenyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and alkylation reactions, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the ethynediyl group to an ethylene linkage.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

Substitution: Aluminum chloride (AlCl3), Butenyl halides

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Ethylene-linked benzene derivatives

Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Biology and Medicine:

Drug Development: Investigated for its potential as a scaffold in the design of new pharmaceuticals.

Biological Probes: Used in the development of probes for studying biological processes.

Industry:

Chemical Industry: Utilized in the production of specialty chemicals and advanced materials.

Electronics: Potential use in the fabrication of organic electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynediyl linkage and butenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in drug design and other applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Ethynediyl Bridges

- Benzene,1,1'-(1,2-ethynediyl)bis[4-iodo- (CAS: 67973-34-6)

Compounds with Ethenediyl (Vinyl) Bridges

Benzene,1,1'-(1Z)-1,2-ethenediylbis[4-methyl- (CAS: 2510-76-1)

- Molecular Formula : C₁₆H₁₆

- Key Features : A cis-stilbene derivative with para-methyl groups. The ethenediyl bridge allows for π-conjugation, useful in fluorescent probes or liquid crystals.

- Research Findings : Exhibits photoisomerization behavior, contrasting with the rigid ethynediyl-linked compounds .

Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro- (CAS: 2501-02-2)

Compounds with Oxy or Alkyl Bridges

Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis[4-(1-methyl-1-phenylethyl) (CAS: 88457-49-2)

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-3-(2-propen-1-yl) (CAS: 113641-49-9)

Data Table: Key Properties of Target Compound and Structural Analogs

| Compound Name | Bridge Type | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications/Properties |

|---|---|---|---|---|---|---|

| Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)- | Ethynediyl | 4-(3-buten-1-yl) | C₁₈H₁₈ | 234.34 | Not Provided | Conjugated materials, synthesis |

| Benzene,1,1'-(1,2-ethynediyl)bis[4-iodo- | Ethynediyl | 4-iodo | C₁₄H₈I₂ | 417.93 | 67973-34-6 | Optoelectronics, cross-coupling |

| Benzene,1,1'-(1Z)-1,2-ethenediylbis[4-methyl- | Ethenediyl (cis) | 4-methyl | C₁₆H₁₆ | 208.30 | 2510-76-1 | Fluorescent probes, liquid crystals |

| Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro- | Ethenediyl | 4-nitro | C₁₄H₁₀N₂O₄ | 294.24 | 2501-02-2 | Explosives, charge-transfer systems |

| Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-3-(2-propen-1-yl) | Isopropylidene | 4-methoxy, 3-propenyl | C₂₄H₂₆O₂ | 358.46 | 113641-49-9 | Polymer precursors, thermal stabilizers |

Research Findings and Functional Contrasts

- Electronic Properties : Ethynediyl-linked compounds exhibit superior conjugation and rigidity compared to ethenediyl or oxy-bridged analogs, making them ideal for conductive polymers or molecular wires .

- Reactivity : The 3-buten-1-yl groups in the target compound may undergo Diels-Alder reactions or polymerization, unlike nitro- or iodo-substituted derivatives, which prioritize electrophilic substitution .

- Safety Profiles : Ethynediyl compounds (e.g., CAS 67973-34-6) show lower acute toxicity (Category 4, H302) compared to nitro-substituted ethenediyl derivatives (e.g., CAS 2501-02-2), which may have mutagenic or explosive hazards .

Biological Activity

Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] (CAS No. 202652-64-0) is a complex organic compound that has garnered attention for its notable biological activities. This article explores its structural characteristics, synthesis methods, biological effects, and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 286.41 g/mol. The structure features two benzene rings linked by an ethynediyl group, with each ring substituted by a butenyl group. This unique configuration contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] typically involves:

- Formation of Ethynediyl Linkage :

- Utilizes palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

- Substitution with Butenyl Groups :

- Achieved through Friedel-Crafts alkylation using butenyl halides in the presence of Lewis acid catalysts like aluminum chloride.

Biological Activity

Research indicates that Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] exhibits significant biological activity, particularly in inhibiting tumor cell proliferation. The following table summarizes key findings related to its biological effects:

Case Studies

Several studies have highlighted the compound's potential as an antitumor agent:

- Study on Cancer Cell Lines : A study demonstrated that the compound significantly inhibited the growth of ovarian and prostate cancer cells. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.

- Antimicrobial Activity : Another research effort revealed that the compound showed promising antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

The biological activity of Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The ethynediyl linkage and butenyl groups enhance its binding affinity and reactivity with biological molecules, thereby modulating various signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Benzene derivatives often exhibit similar biological activities; however, the unique structure of Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] provides distinct electronic and steric properties that can influence its reactivity and therapeutic potential.

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Benzene, 1,1'-(1,2-ethanediyl)bis[4-methyl-] | C22H22 | Antitumor activity |

| Benzene, 1,1'-(1-methyl-1,2-ethanediyl)bis[4-(3-butenyl)-] | C22H22 | Moderate cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.